molecular formula C10H19N3O B3159745 1-Methyl-4-(piperidin-4-yl)piperazin-2-one CAS No. 864292-98-8

1-Methyl-4-(piperidin-4-yl)piperazin-2-one

Cat. No. B3159745
CAS RN: 864292-98-8
M. Wt: 197.28
InChI Key: OHBIFOIPDLJRAL-UHFFFAOYSA-N
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Description

1-Methyl-4-(piperidin-4-yl)piperazin-2-one is a chemical compound with the molecular formula C10H21N3 . It is used both as a reagent and building block in several synthetic applications . It has been used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-tert-butoxycarbonyl-4-piperidinone with 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid in dichloromethane at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a piperidine ring via a methylene bridge . The average mass of the molecule is 183.294 Da and the monoisotopic mass is 183.173553 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known to be used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 183.3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Binding Affinity and Pharmacophoric Groups

Arylcycloalkylamines, such as phenyl piperidines and piperazines, play a significant role in the development of antipsychotic agents due to their pharmacophoric groups. Studies suggest that arylalkyl substituents can significantly enhance the potency and selectivity of the binding affinity at D(2)-like receptors. The research by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups to the potency and selectivity of synthesized agents, indicating the composite structure's critical role in selectivity and potency at D(2)-like receptors (Sikazwe et al., 2009).

Anti-mycobacterial Activity

Piperazine, a six-membered nitrogen-containing heterocyclic ring, has been identified as a vital building block in various potent molecules, particularly against Mycobacterium tuberculosis (MTB). Girase et al. (2020) reviewed the anti-mycobacterial compounds from the past five decades, highlighting the significant activity of piperazine-based molecules against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This review underscores the importance of piperazine in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and Patent Review

Piperazine derivatives have been identified for their broad therapeutic applications, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Rathi et al. (2016) provided an extensive review of piperazine compounds, emphasizing the flexibility of the piperazine nucleus in drug discovery. The review discusses the variety of molecular designs bearing the piperazine entity and their significant impact on developing new therapeutic agents (Rathi et al., 2016).

Pharmacological Activity of Piperidine and Piperazine Derivatives

New derivatives of azaheterocycles, specifically compounds of piperidine and piperazine, have shown potential in various medical fields, including anesthesia, antiarrhythmic activity, and action on the central nervous system. Khaiitova et al. (2022) highlighted the membrane-stabilizing action of these compounds, influencing ion channels and showing promise for developing new drugs (Khaiitova et al., 2022).

Safety and Hazards

The compound is classified as dangerous with hazard statements H314-H302+H312, indicating it can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-4-piperidin-4-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-6-7-13(8-10(12)14)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBIFOIPDLJRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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